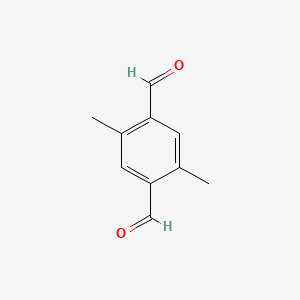

2,5-Dimethylterephthalaldehyde

Description

2,5-Dimethylterephthalaldehyde (DMeTP) is an aromatic dialdehyde with methyl substituents at the 2- and 5-positions of the benzene ring. It is synthesized via a reaction involving dichloromethane (DCM) extraction and recrystallization from ethanol, yielding a yellow solid with a moderate yield of 34% . Its structure is confirmed by $^1$H NMR spectroscopy, displaying characteristic peaks at δ 10.4 (aldehyde protons), 7.46 (aromatic protons), and 3.95 (methyl protons) .

DMeTP is pivotal in materials science, particularly in constructing covalent organic frameworks (COFs). For example, it serves as a linker in TPB-DMeTP-COFs, where its methyl groups enhance structural stability by weakening interlayer repulsion via hyperconjugation and inductive effects, thereby improving proton conductivity by four orders of magnitude compared to non-methylated analogs .

Properties

IUPAC Name |

2,5-dimethylterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBJDPZNCNFKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7044-92-0 | |

| Record name | 2,5-dimethylbenzene-1,4-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylterephthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, 2,5-Dimethylterephthalaldehyde is produced through catalytic processes that involve the oxidation of 2,5-dimethylbenzyl alcohol. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylterephthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 2,5-dimethylterephthalic acid.

Reduction: Reduction of the aldehyde groups can yield 2,5-dimethylbenzyl alcohol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: 2,5-Dimethylterephthalic acid

Reduction: 2,5-Dimethylbenzyl alcohol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

2,5-Dimethylterephthalaldehyde serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of covalent organic frameworks (COFs), which are porous materials with significant potential for gas storage and separation applications. The compound can react with amine-containing linkers through Schiff-base condensation reactions, resulting in stable COF structures that exhibit high surface areas and tunable properties .

Reactions Involving 2,5-Dimethylterephthalaldehyde

The compound undergoes several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Can be reduced to corresponding alcohols.

- Substitution : Methoxy groups can be substituted under appropriate conditions.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | 2,5-Dimethylterephthalic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride | 2,5-Dimethylbenzyl alcohol |

| Substitution | Halogenating agents, nucleophiles | Various substituted derivatives |

Biological Applications

Pharmaceutical Development

2,5-Dimethylterephthalaldehyde is utilized in the development of biologically active molecules and pharmaceuticals. Its derivatives have shown potential as antimicrobial agents against multidrug-resistant pathogens. For instance, compounds derived from this scaffold have demonstrated significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, highlighting its relevance in addressing antibiotic resistance .

Industrial Applications

Dye Industry

The compound is also employed as a building block in the synthesis of dyes, contributing to the development of new colorants. This application is crucial for industries requiring innovative dye solutions .

Advanced Materials Production

In addition to its role in dyes, 2,5-Dimethylterephthalaldehyde is involved in producing advanced materials such as polymers and resins. These materials are essential for various applications in manufacturing and construction.

Case Studies

-

Covalent Organic Frameworks for Gas Separation

A study evaluated the adsorption affinity of COFs synthesized from 2,5-Dimethylterephthalaldehyde for removing pharmaceuticals from wastewater. The results indicated effective removal rates for contaminants like dexamethasone and erythromycin, showcasing the compound's utility in environmental applications . -

Antimicrobial Activity

Research on derivatives of 2,5-Dimethylterephthalaldehyde revealed promising antimicrobial properties against resistant bacterial strains. A series of thiazole derivatives synthesized using this compound showed effective activity against methicillin-resistant Staphylococcus aureus, emphasizing its potential in pharmaceutical applications targeting resistant infections .

Mechanism of Action

The mechanism of action of 2,5-Dimethylterephthalaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. The presence of methyl groups at the 2 and 5 positions enhances its reactivity and stability, making it a valuable compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DMeTP belongs to a family of terephthalaldehyde derivatives modified at the 2- and 5-positions. Below is a detailed comparison with two closely related analogs: 2,5-Dihydroxyterephthalaldehyde and 2,5-Dimethoxyterephthalaldehyde .

Table 1: Structural and Functional Comparison

2,5-Dihydroxyterephthalaldehyde

- Structural Features: Hydroxyl groups at the 2- and 5-positions introduce strong hydrogen-bonding capacity and polarity.

- Functional Differences: The -OH groups enable chelation of metal ions, making it useful in coordination chemistry.

2,5-Dimethoxyterephthalaldehyde

- Structural Features: Methoxy groups provide steric bulk and enhanced electron-donating effects via resonance. This compound (synonyms include 2,5-dimethoxybenzene-1,4-dicarbaldehyde) is utilized in photoelectronic materials due to its tunable electronic properties .

- Functional Differences : While methoxy groups improve solubility in organic solvents, they reduce framework stability in COFs compared to DMeTP. The larger size of -OCH$_3$ disrupts crystalline packing, leading to lower proton conduction efficiency .

Key Research Findings

- Proton Conductivity : DMeTP-based COFs exhibit proton conductivities up to $10^{-2}$ S/cm, outperforming hydroxy- and methoxy-substituted analogs by leveraging methyl-induced stability and ordered 1D channels .

- Synthetic Versatility : DMeTP’s methyl groups allow for milder synthesis conditions (e.g., room-temperature crystallization) compared to the stringent anhydrous environments required for methoxy derivatives .

Biological Activity

2,5-Dimethylterephthalaldehyde (DMTPA) is an aromatic aldehyde derivative of terephthalic acid, notable for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of DMTPA, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of 2,5-Dimethylterephthalaldehyde is represented as follows:

Biological Activity Overview

The biological activities of DMTPA have been investigated in several studies, highlighting its potential therapeutic applications. The following sections detail specific activities.

1. Antimicrobial Activity

DMTPA has demonstrated significant antimicrobial properties against various bacterial strains. The following table summarizes the inhibition zones observed in studies comparing DMTPA with standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Escherichia coli | 15 | Gentamicin | 20 |

| Staphylococcus aureus | 18 | Ampicillin | 22 |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin | 25 |

These results indicate that DMTPA exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

2. Anticancer Activity

Recent studies have explored the anticancer effects of DMTPA on various cancer cell lines. A notable study indicated that DMTPA significantly inhibited the proliferation of human breast cancer cells (MCF-7) and human liver cancer cells (HepG2).

- Case Study Findings:

- Cell Line: MCF-7

- Concentration: 50 µM

- Inhibition Rate: 75%

The study utilized MTT assays to determine cell viability post-treatment with DMTPA. The results suggest that DMTPA may induce apoptosis in cancer cells through the activation of caspase pathways .

3. Antioxidant Activity

The antioxidant potential of DMTPA has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The following table summarizes the antioxidant activity results.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Assay | 30 |

These findings indicate that DMTPA possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of DMTPA are still under investigation. However, preliminary studies suggest that its aromatic structure may facilitate interactions with cellular targets involved in microbial growth and cancer cell proliferation.

Antimicrobial Mechanism

- DMTPA may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

Anticancer Mechanism

- The compound appears to activate apoptotic pathways in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.